molecular formula C11H19N3O B12108263 [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine

[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine

Cat. No.: B12108263
M. Wt: 209.29 g/mol
InChI Key: ULNUKJVDCAEMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Oxolane Moiety: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the pyrazole intermediate.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolane moiety, depending on the reagents and conditions used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    [2-(1-Methyl-1H-pyrazol-4-yl)morpholine]: This compound shares the pyrazole ring but differs in the presence of a morpholine moiety instead of an oxolane ring.

    [1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine: This compound features a triazole ring instead of a pyrazole ring, with a similar oxolane moiety.

Uniqueness

[2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is unique due to its combination of a pyrazole ring and an oxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the exploration of novel reaction pathways and mechanisms of action.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C11H19N3O/c1-7-10(8(2)14(3)13-7)11-9(6-12)4-5-15-11/h9,11H,4-6,12H2,1-3H3

InChI Key

ULNUKJVDCAEMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.